Cas no 64613-18-9 (3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile)
3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridazinecarbonitrile, 3-chloro-6-(1-piperidinyl)-
- 3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile
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- Inchi: 1S/C10H11ClN4/c11-10-8(7-12)6-9(13-14-10)15-4-2-1-3-5-15/h6H,1-5H2
- InChI Key: GPHPDSJMKRXADK-UHFFFAOYSA-N
- SMILES: C1(Cl)=NN=C(N2CCCCC2)C=C1C#N
3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-95701625-1.0g |
3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile |
64613-18-9 | 95% | 1.0g |
$1117.0 | 2022-12-31 | |
| Enamine | BBV-95701625-2.5g |
3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile |
64613-18-9 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
| Enamine | BBV-95701625-5.0g |
3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile |
64613-18-9 | 95% | 5.0g |
$2933.0 | 2022-12-31 | |
| Enamine | BBV-95701625-10.0g |
3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile |
64613-18-9 | 95% | 10.0g |
$3687.0 | 2022-12-31 | |
| Enamine | BBV-95701625-1g |
3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile |
64613-18-9 | 95% | 1g |
$1117.0 | 2023-10-28 | |
| Enamine | BBV-95701625-5g |
3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile |
64613-18-9 | 95% | 5g |
$2933.0 | 2023-10-28 | |
| Enamine | BBV-95701625-10g |
3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile |
64613-18-9 | 95% | 10g |
$3687.0 | 2023-10-28 |
3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile
3-Chloro-6-(Piperidin-1-Yl)Pyridazine-4-Carbonitrile: A Comprehensive Overview
3-Chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile, also known by its CAS number 64613-18-9, is a highly specialized organic compound with significant applications in the field of medicinal chemistry. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for their potential in drug discovery and development. The structure of this compound features a pyridazine ring system with a chlorine atom at position 3, a piperidine group at position 6, and a cyano group at position 4. These substituents contribute to its unique chemical properties and biological activity.
The synthesis of 3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile involves a series of well-established organic reactions, including nucleophilic substitution, cyclization, and coupling reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process, making it more environmentally friendly and cost-effective.
One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in various cellular processes, including signal transduction and cell proliferation. Dysregulation of kinase activity has been implicated in numerous diseases, such as cancer, inflammatory disorders, and neurodegenerative conditions. Preclinical studies have demonstrated that 3-chloro-6-(piperidin-1-yl)pyridazine-4-carbonitrile exhibits potent inhibitory activity against several kinases, making it a valuable lead compound for drug development.
In addition to its kinase inhibitory properties, this compound has shown potential as an anti-inflammatory agent. Recent research has highlighted its ability to modulate key inflammatory pathways, such as the NF-kB pathway, which is involved in the regulation of immune responses. This makes it a candidate for the treatment of chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 3-chloro-piperidinyl-pyridazine-carbonitrile have also been extensively studied. Studies in animal models have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its ability to penetrate cellular membranes efficiently suggests that it could be effective in targeting intracellular pathogens or disease-causing agents.
Another area of interest is the use of this compound in combination therapies. Researchers have explored its synergistic effects with other drugs, particularly in the context of cancer treatment. By combining CAS 64613-18-based compounds with conventional chemotherapeutic agents or targeted therapies, scientists aim to enhance therapeutic efficacy while minimizing adverse effects.
The structural versatility of 3-chloro-piperidinyl-pyridazine-carbonitrile allows for further functionalization and optimization. Chemists are currently investigating the impact of substituting different groups on the pyridazine ring on its biological activity. These studies are expected to provide deeper insights into the structure-function relationship of this compound class.
In conclusion, 3-chloro-piperidinyl-pyridazine-carbonitrile (CAS 64613) is a versatile compound with immense potential in drug discovery and development. Its unique chemical structure, combined with its promising biological activities and favorable pharmacokinetic properties, positions it as a valuable tool in addressing unmet medical needs across various therapeutic areas. As research continues to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in the advancement of medicinal chemistry.
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